REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[CH:6]=[C:7]2[C:11](=[C:12]([Cl:14])[CH:13]=1)[NH:10]C(=O)C2=O.OO.[CH3:19][OH:20]>>[Cl:14][C:12]1[CH:13]=[C:5]([Cl:4])[CH:6]=[C:7]([C:1]([O:20][CH3:19])=[O:2])[C:11]=1[NH2:10] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(NC2=C(C1)Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a dark violet suspension of a bulky precipitate
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
ADDITION
|
Details
|
the crystalline residue is mixed with water
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(C(=O)OC)=CC(=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |